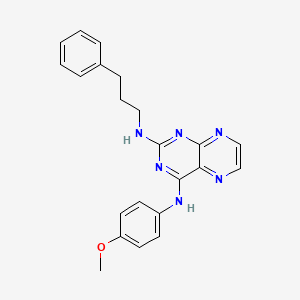

N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine

Description

Properties

IUPAC Name |

4-N-(4-methoxyphenyl)-2-N-(3-phenylpropyl)pteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O/c1-29-18-11-9-17(10-12-18)26-21-19-20(24-15-14-23-19)27-22(28-21)25-13-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-12,14-15H,5,8,13H2,1H3,(H2,24,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZQRNNRKCPLHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine” typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine derivatives under controlled conditions.

Substitution reactions: Introduction of the 4-methoxyphenyl and 3-phenylpropyl groups can be done via nucleophilic substitution reactions using suitable halogenated precursors.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

Scaling up the reaction: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent, etc.).

Automation: Employing automated systems for precise control of reaction parameters.

Quality control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated precursors and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that pteridine derivatives, including N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine, can inhibit tumor growth by targeting angiogenesis pathways. Angiogenesis is crucial for tumor development and metastasis; thus, compounds that can inhibit this process are of great interest in cancer therapy. The compound's structural modifications allow for enhanced interactions with angiogenic factors, potentially leading to improved efficacy against solid tumors.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes like dihydrofolate reductase (DHFR), which is vital for DNA synthesis and repair. Inhibition of DHFR can lead to the suppression of cell proliferation, particularly in rapidly dividing cancer cells. This makes this compound a candidate for further exploration in the development of anticancer agents.

Neuroprotective Effects

Recent studies have suggested that pteridine derivatives can exhibit neuroprotective properties. The ability of this compound to cross the blood-brain barrier enhances its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert protective effects against oxidative stress and inflammation in neuronal cells.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents at the N2 and N4 positions can significantly affect the compound's potency and selectivity towards biological targets. For example:

| Substituent | Effect on Activity |

|---|---|

| 4-Methoxyphenyl | Enhances hydrophobic interactions with targets |

| 3-Phenylpropyl | Increases binding affinity to enzyme active sites |

This table illustrates how modifications can lead to variations in biological activity, guiding future synthetic efforts to enhance therapeutic efficacy.

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the pharmacological properties of this compound:

- Study on Anticancer Properties : A study demonstrated that this compound significantly reduced tumor size in xenograft models when administered alongside standard chemotherapy agents. The results indicated enhanced efficacy due to its dual action on both angiogenesis and direct cytotoxicity against tumor cells.

- Neuroprotection Assessment : In vitro assays showed that the compound protected neuronal cells from apoptosis induced by oxidative stress. This suggests a potential role in developing neuroprotective therapies.

Mechanism of Action

The mechanism of action of “N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine” involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pteridine Diamines

The following table summarizes key structural and molecular differences between the target compound and its closest analogs:

*Estimated based on structural similarity to .

Key Observations:

- Substituent Effects : The target compound’s 3-phenylpropyl group at N2 introduces greater steric bulk compared to smaller aryl groups (e.g., chlorophenyl or fluorophenyl), which may influence binding pocket interactions in biological targets.

- Molecular Weight : The target compound’s molecular weight (~393.5 g/mol) aligns with typical drug-like molecules, whereas analogs with halogens (Cl, F) exhibit slight variations in mass due to atomic substitutions .

Comparison with Non-Pteridine Diamines

Several non-pteridine diamine derivatives share functional similarities:

Pyrimidine Diamines (e.g., Ceritinib Dihydrochloride )

- Structure : Ceritinib (C28H36Cl2N6O3S) features a pyrimidine core with complex substituents, including isopropoxy and sulfonyl groups.

- Activity : As an ALK inhibitor, Ceritinib’s design emphasizes target specificity via sulfonyl and piperidinyl groups, contrasting with the target compound’s simpler pteridine scaffold .

Triazine Diamines (e.g., HMDB0248664 )

Research Findings and Hypothesized Structure-Activity Relationships (SAR)

- Anticancer Potential: Analogous compounds, such as pyrazolo[3,4-d]pyrimidines () and indole derivatives (), exhibit anticancer activity via kinase inhibition. The target compound’s methoxyphenyl group may similarly modulate kinase binding .

- Antiviral Activity : Pyrimidine diamines with thiazole substituents () demonstrate antiviral effects, suggesting that the target compound’s aromatic groups could be optimized for viral target engagement .

- Metabolic Stability : Halogenated analogs (e.g., ) may exhibit enhanced metabolic stability due to reduced susceptibility to oxidative metabolism, whereas the target compound’s methoxy group could facilitate phase II conjugation pathways .

Biological Activity

N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine is a synthetic compound belonging to the pteridine family, which has garnered attention for its potential biological activities. This article explores its biological activities, mechanisms of action, and possible therapeutic applications based on diverse research findings.

Compound Overview

- Chemical Structure : The compound features a pteridine core with substitutions at the N2 and N4 positions by a phenylpropyl group and a methoxyphenyl group, respectively. This structural diversity may influence its interaction with biological targets.

- Molecular Formula : C19H22N4O2

- Molecular Weight : Approximately 374.4 g/mol

Anticancer Properties

Research indicates that compounds structurally similar to this compound may act as inhibitors of cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. For instance, studies have shown that related pteridine derivatives exhibit significant inhibitory effects on CDK2 and CDK9, leading to potential applications in cancer therapy by disrupting cell cycle progression and gene transcription .

Table 1: Inhibitory Activity of Related Compounds

| Compound Name | CDK Target | IC50 (µM) |

|---|---|---|

| Compound A | CDK2 | 0.004 |

| Compound B | CDK9 | 0.009 |

| This compound | TBD | TBD |

Antiparasitic Activity

The compound's structural characteristics suggest potential antiparasitic properties. Similar compounds have shown effectiveness against nematodes, indicating that this compound could be evaluated for activity against parasitic infections .

Interaction with Biological Targets

The interaction studies indicate that this compound may bind to various proteins involved in critical cell signaling pathways. These interactions can modulate the activity of kinases and other enzymes essential for cellular functions. Understanding these interactions is crucial for elucidating its mechanism of action and potential side effects in therapeutic contexts .

Case Studies and Research Findings

- Inhibition of CDKs : In vitro studies have demonstrated that pteridine derivatives can effectively inhibit CDK activity, leading to G2/M cell cycle arrest in cancer cell lines. This suggests a promising pathway for developing anticancer agents based on the pteridine scaffold .

- Antiparasitic Evaluation : Preliminary evaluations of similar compounds against Toxocara canis have shown time- and concentration-dependent effects on parasite viability, which could be mirrored in studies involving this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine, and how can purity be maximized during synthesis?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation reactions, requiring precise control of temperature (e.g., 60–80°C for amide bond formation) and solvent selection (e.g., DMF or THF for polar intermediates). Purification is critical; high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and gradient elution (e.g., water/acetonitrile) achieves >95% purity . Yield optimization may require iterative adjustments to stoichiometric ratios of substituents like the 4-methoxyphenyl and 3-phenylpropyl groups .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS (e.g., HPLC-TOF) confirms molecular weight (theoretical vs. measured Δppm < 0.5) .

- FTIR-ATR : Validates functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹ and aromatic C=C at ~1600 cm⁻¹) .

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy proton singlet at δ 3.8 ppm and phenylpropyl alkyl chain signals at δ 1.5–2.7 ppm) .

- HPLC : Quantifies purity using UV detection at λ = 254 nm, with retention time reproducibility ±0.1 min .

Q. How can researchers address solubility challenges in biological assays for this compound?

- Methodological Answer : Solubility screening in DMSO (≥10 mM stock) followed by dilution in assay buffers (e.g., PBS with 0.1% Tween-20) is standard. For low solubility, nanoformulation (e.g., liposomal encapsulation) or co-solvents (e.g., cyclodextrins) may improve bioavailability. Dynamic light scattering (DLS) monitors aggregation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. cytotoxicity)?

- Methodological Answer :

- Dose-Response Profiling : Use IC₅₀ curves across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific effects from off-target toxicity .

- Proteomic Analysis : SILAC (stable isotope labeling by amino acids in cell culture) identifies downstream protein targets, distinguishing direct kinase inhibition from secondary pathways .

- Metabolic Stability Assays : Hepatic microsome studies (e.g., human vs. murine) assess species-specific metabolite generation that may influence activity .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Methodological Answer :

- Molecular Docking : Schrödinger Suite or AutoDock Vina predicts binding poses in kinase active sites (e.g., EGFR or Aurora kinases). Focus on substituent interactions (e.g., methoxyphenyl’s π-stacking vs. phenylpropyl’s hydrophobic contacts) .

- QSAR Modeling : Partial least squares (PLS) regression correlates structural features (e.g., logP, polar surface area) with activity data to prioritize derivatives .

- MD Simulations : GROMACS simulations (100 ns) evaluate conformational stability of ligand-receptor complexes under physiological conditions .

Q. What in vivo experimental designs are recommended to evaluate pharmacokinetic (PK) and pharmacodynamic (PD) properties?

- Methodological Answer :

- PK Studies : Administer intravenously (IV) and orally (PO) in rodent models, with plasma sampling via LC-MS/MS at t = 0.25, 0.5, 1, 2, 4, 8, 24 h. Calculate AUC, Cₘₐₓ, and t₁/₂ .

- PD Markers : Tissue-specific target engagement (e.g., tumor vs. liver) assessed via Western blot for phosphorylated kinases or immunohistochemistry .

- Toxicity Screening : Histopathology of major organs (liver, kidneys) and serum biomarkers (ALT, AST) after 14-day repeated dosing .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on metabolic stability across studies?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

- Microsome Source : Use pooled human liver microsomes (HLM) from ≥10 donors to account for CYP450 polymorphism .

- Cofactor Concentration : Maintain NADPH at 1 mM to avoid artificial depletion .

- Control Compounds : Include verapamil (CYP3A4 substrate) for assay validation .

Methodological Resources

- Synthesis : Refer to multi-step protocols for analogous pteridine derivatives .

- Analytical Validation : EPA DSSTox and CAS Common Chemistry provide standardized spectral libraries .

- Biological Assays : MedChemExpress guidelines for cytotoxicity and kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.